molecular formula C22H26N8O5 B11503687 ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate

ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11503687
M. Wt: 482.5 g/mol
InChI Key: CNBMDVXYQGYOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a triazine ring, and a morpholine ring

Preparation Methods

The synthesis of ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the triazole and triazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethyl chloroformate, morpholine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used .

Scientific Research Applications

Ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-phenyl-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole and triazine derivatives. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.

Properties

Molecular Formula

C22H26N8O5

Molecular Weight

482.5 g/mol

IUPAC Name

ethyl 1-[4-[(2-ethoxy-2-oxoethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-phenyltriazole-4-carboxylate

InChI

InChI=1S/C22H26N8O5/c1-3-34-16(31)14-23-20-24-21(29-10-12-33-13-11-29)26-22(25-20)30-18(15-8-6-5-7-9-15)17(27-28-30)19(32)35-4-2/h5-9H,3-4,10-14H2,1-2H3,(H,23,24,25,26)

InChI Key

CNBMDVXYQGYOHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC(=NC(=N1)N2CCOCC2)N3C(=C(N=N3)C(=O)OCC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.